Methyl 3-methyl-6-nitropicolinate

Organic Synthesis Heterocyclic Chemistry Physicochemical Properties

Procure Methyl 3-methyl-6-nitropicolinate (CAS 342622-72-4) to ensure the exact 3-methyl-6-nitro picolinate regioisomer for your synthesis. Substituting with close analogs such as methyl 6-nitropicolinate or 6-methyl-3-nitropicolinic acid risks divergent reactivity in nucleophilic aromatic substitution or cross-coupling steps, potentially derailing multi-step routes. This defined building block enables chemoselective nitro reduction to a 6-aminopicolinate, ester hydrolysis/amidation, and systematic SAR exploration around the pyridine core. Insist on the correct architecture for reproducible outcomes in medicinal chemistry, agrochemical, and materials science campaigns.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 342622-72-4
Cat. No. B1313979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-6-nitropicolinate
CAS342622-72-4
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3
InChIKeyOSAJAKAAGMGPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4): Procurement-Ready Nitropyridine Building Block for Heterocyclic Synthesis


Methyl 3-methyl-6-nitropicolinate (CAS 342622-72-4) is a nitropicolinate ester belonging to the class of substituted nitropyridines, characterized by a methyl ester at the 2-position, a methyl group at the 3-position, and a nitro group at the 6-position of the pyridine ring . It serves primarily as a versatile synthetic intermediate in medicinal and organic chemistry, where its dual functionality (an electron-withdrawing nitro group and a reactive ester) enables sequential derivatization . The compound is commercially available from multiple vendors with purities typically ≥95-98%, positioning it as an accessible and defined starting material for research and development .

Procurement Risks of Substituting Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4): Regioisomeric and Functional Group Nuances


Substituting methyl 3-methyl-6-nitropicolinate with other commercially available nitropyridine building blocks carries significant risk due to regioisomeric variations that alter reactivity and downstream synthetic outcomes. Close analogs such as methyl 6-nitropicolinate (CAS 26218-74-6, lacking the 3-methyl group) or 6-methyl-3-nitropicolinic acid (CAS 21203-64-5, lacking the methyl ester) [1] possess different steric and electronic properties. These seemingly minor structural modifications can lead to divergent regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, potentially derailing a multi-step synthetic route. The specific substitution pattern of CAS 342622-72-4 is a defined point of differentiation, and its procurement ensures the exact molecular architecture required for target-specific synthesis.

Quantitative Evidence for Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4) in Synthesis, Physical Properties, and Safety


Comparative Analysis: Hydrogen Bonding Capabilities and Predicted Solubility of Methyl 3-Methyl-6-nitropicolinate vs. Des-Methyl Analog

A key differentiator of methyl 3-methyl-6-nitropicolinate (CAS 342622-72-4) lies in its computed physicochemical properties, specifically the Topological Polar Surface Area (TPSA) and XLogP3, which influence its solubility and chromatographic behavior. These properties can be compared to its des-methyl analog, methyl 6-nitropicolinate (CAS 26218-74-6), to highlight differences in polarity and lipophilicity that are critical for reaction solvent selection and purification method development [1]. The data suggest a subtle but quantifiable shift towards increased lipophilicity for the target compound, which may affect its partitioning in liquid-liquid extractions or its retention time on reverse-phase HPLC columns.

Organic Synthesis Heterocyclic Chemistry Physicochemical Properties

Procurement Specification: Minimum Purity Benchmarks for Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4)

Methyl 3-methyl-6-nitropicolinate is commercially available with specified purities that serve as procurement benchmarks. While direct comparative purity data for close analogs is not aggregated in this guide, the stated purities for this specific compound allow for quality assessment and selection among vendors .

Chemical Procurement Quality Control Synthetic Chemistry

Safety Profile: Quantified Hazard Classification for Safe Handling of Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4)

The safety profile of methyl 3-methyl-6-nitropicolinate is defined by specific GHS hazard classifications, which inform proper laboratory handling and storage procedures . These classifications, while not directly compared to an analog, provide quantitative measures for risk assessment and are essential for compliance and safe use in any laboratory setting.

Chemical Safety Laboratory Handling Risk Assessment

Optimal Use Cases for Procuring Methyl 3-Methyl-6-nitropicolinate (CAS 342622-72-4)


Intermediate for Heterocyclic Core Synthesis in Drug Discovery

Methyl 3-methyl-6-nitropicolinate (CAS 342622-72-4) is ideally procured as a starting material for constructing complex heterocyclic cores, a common requirement in medicinal chemistry. Its defined substitution pattern provides a scaffold for sequential derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) around a pyridine nucleus . The nitro group can be reduced to an amine for further functionalization, while the ester moiety can be hydrolyzed or amidated, making it a versatile building block for generating diverse compound libraries .

Precursor to Aminopyridine Derivatives via Chemoselective Nitro Reduction

A primary synthetic application of methyl 3-methyl-6-nitropicolinate involves the chemoselective reduction of its nitro group to yield a 6-aminopicolinate derivative . This transformation is highly valuable as the resulting amine serves as a key handle for subsequent amide bond formation, sulfonamide synthesis, or diazotization reactions. The presence of the 3-methyl group in the target compound can influence the electronic environment of the ring, potentially affecting the reduction kinetics and the reactivity of the resulting amine compared to non-methylated analogs, a factor that is crucial for optimizing synthetic routes .

Building Block for Agrochemical Synthesis and Functional Materials

Beyond pharmaceuticals, nitropyridine esters like methyl 3-methyl-6-nitropicolinate find application as intermediates in the synthesis of agrochemicals (e.g., herbicides, fungicides) and functional materials . The specific substitution pattern of CAS 342622-72-4 may be required to achieve the desired biological activity or material property in the final product. Its use in these fields underscores the importance of procuring the exact regioisomer to ensure the intended outcome of the synthetic campaign .

Calibration Standard or Reference Material in Analytical Chemistry

Given its commercial availability at defined purities (≥95-98%) , methyl 3-methyl-6-nitropicolinate can serve as a calibration standard or reference material for analytical method development. Its distinct chromatographic properties, influenced by its TPSA and XLogP3 values [1], make it a useful compound for developing and validating HPLC, LC-MS, or GC methods, ensuring accurate quantification and purity assessment in synthetic or quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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